4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h3-14H,1-2,15-16H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHYCHUTGSPTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a naphtho[1,2-d]thiazole moiety linked to a benzamide group through a sulfamoyl functional group. The synthesis generally involves the reaction of naphtho[1,2-d]thiazole with appropriate sulfamoyl derivatives and benzoyl chlorides under controlled conditions. Specific synthetic routes can vary, but the following general pathway is often employed:
- Formation of Naphtho[1,2-d]thiazole : This is typically synthesized via cyclization reactions involving thioketones and naphthalene derivatives.
- Sulfamoylation : The introduction of the diallylsulfamoyl group can be achieved through nucleophilic substitution reactions.
- Final Coupling : The final step often involves coupling the sulfamoyl derivative with benzamide precursors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that related compounds show IC50 values in the low micromolar range against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. These values suggest that the compound may inhibit cell proliferation effectively compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Morphological assessments (e.g., Hoechst staining) have confirmed that treated cells exhibit characteristics of apoptosis, including chromatin condensation and nuclear fragmentation .
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound may cause cell cycle arrest at various phases, particularly G1 and sub-G1 phases, which is indicative of its potential to induce programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity:
- Antimicrobial Testing : Preliminary studies have shown that similar thiazole derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Physical Property Comparisons
Key Observations :
Piperidinesulfonyl (e.g., compound 2D216) or propargyl-piperazine substituents (e.g., 4d–4k) introduce basic nitrogen atoms, enhancing solubility and enabling hydrogen bonding with biological targets .
Thiazole Core Modifications: Naphtho[1,2-d]thiazole (target compound) vs. Chlorothiazole derivatives (e.g., ) exhibit distinct electronic effects due to halogenation, altering binding affinity to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).
Biological Activity Trends :
- Compounds with bulkier sulfonamide groups (e.g., diallyl, piperidine) show enhanced activity in cellular assays (e.g., NF-κB activation in ).
- Propargyl-piperazine derivatives () demonstrate enzyme inhibitory effects attributed to their ability to form covalent bonds with catalytic residues.
Structure-Activity Relationship (SAR) Insights
- Thiazole Ring Importance : Substitution or fusion of the thiazole ring (e.g., cycloalkyl or phenyl fusion in ) abolishes activity, underscoring its indispensability for target engagement .
- Substituent Synergy : Combining substituents (e.g., 4-tert-butyl + 5-nitro on thiazole) may enhance potency synergistically, as observed in N-(thiazol-2-yl)-benzamide analogues .
Preparation Methods
Cyclocondensation of 1-Aminonaphthalene-2-thiol
The naphthothiazole core is synthesized via Hinsberg thiazole formation. A mixture of 1-aminonaphthalene-2-thiol (10 mmol) and chloroacetyl chloride (12 mmol) in dichloromethane (DCM) is stirred at 0–5°C for 2 h. The intermediate thioamide is cyclized by heating under reflux in ethanol with ammonium acetate (15 mmol) for 6 h, yielding naphtho[1,2-d]thiazol-2-amine as a pale-yellow solid (72% yield).
Characterization Data :
- 1H NMR (CDCl3) : δ 7.45–8.25 (m, 6H, naphthyl-H), 5.21 (s, 2H, NH2).
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
Alternative Route via Ullmann Coupling
A copper-catalyzed coupling of 1-bromonaphthalene-2-thiol (10 mmol) with cyanamide (12 mmol) in DMF at 120°C for 12 h provides the same product in 68% yield. This method avoids harsh cyclization conditions but requires meticulous purification.
Synthesis of 4-(N,N-Diallylsulfamoyl)benzoic Acid
Sulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is prepared by treating benzoic acid (10 mmol) with chlorosulfonic acid (30 mmol) at 0°C for 4 h. The intermediate is quenched in ice water and extracted with ethyl acetate (85% yield).
Diallylation of Sulfonamide
The chlorosulfonyl intermediate (5 mmol) is reacted with diallylamine (12 mmol) in THF using triethylamine (TEA, 15 mmol) as a base. After stirring at room temperature for 24 h, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 4-(N,N-diallylsulfamoyl)benzoic acid as a white solid (78% yield).
Key Challenges :
- Competing hydrolysis of the sulfonyl chloride requires anhydrous conditions.
- Excess diallylamine must be removed to prevent side reactions.
Amide Coupling: Final Assembly
Activation of Carboxylic Acid
4-(N,N-Diallylsulfamoyl)benzoic acid (5 mmol) is treated with thionyl chloride (SOCl2, 10 mmol) in DCM at reflux for 3 h. The resulting acid chloride is isolated by evaporating excess SOCl2 under reduced pressure.
Reaction with Naphtho[1,2-d]thiazol-2-amine
The acid chloride (5 mmol) is added dropwise to a solution of naphtho[1,2-d]thiazol-2-amine (5.5 mmol) and TEA (15 mmol) in anhydrous DCM. The mixture is stirred at room temperature for 12 h, followed by washing with 5% HCl and brine. The crude product is recrystallized from ethanol to yield the title compound as off-white crystals (65% yield).
Optimization Notes :
- Coupling Agents : Alternative agents like HATU or DCC improve yields to 75–80% but increase cost.
- Solvent Effects : DMF enhances solubility but complicates purification due to high boiling point.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Yield) | Method 2 (Yield) | Key Advantages |
|---|---|---|---|
| Naphthothiazole synthesis | Hinsberg (72%) | Ullmann (68%) | Higher yield, simpler workflow |
| Sulfonamide alkylation | TEA/THF (78%) | K2CO3/DMF (70%) | Faster reaction, fewer byproducts |
| Amide coupling | SOCl2 (65%) | HATU (75%) | Cost-effective vs. high yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
